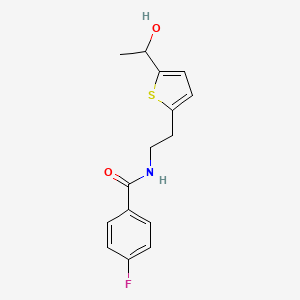![molecular formula C22H16ClN3O2 B2812323 3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-21-8](/img/structure/B2812323.png)
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cells, and its inhibition has been shown to be effective in treating various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
- A novel series of analogs derived from 3-amino-2-arylquinazolin-4(3H)-one have been synthesized and showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The compounds demonstrated good efficacy, highlighting their potential as therapeutic agents in combating bacterial infections and tuberculosis (Rao & Subramaniam, 2015).
Antifungal and Antibacterial Agents
- Another study focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for in vitro antibacterial and antifungal activities. These compounds exhibited activity against pathogens like Escherichia coli and Staphylococcus aureus, marking them as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Analgesic and Anti-Inflammatory Activities
- Research into pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety revealed these compounds' analgesic properties, suggesting their usefulness in pain management. This study expands the understanding of quinazoline derivatives' therapeutic potential, particularly in analgesic applications (Saad, Osman, & Moustafa, 2011).
Antitumor Agents
- The design and synthesis of novel substituted quinazolines as antitumor agents have been explored, with some compounds exhibiting broad-spectrum antitumor activity. One compound, in particular, showed significant growth-inhibitory effects on renal, CNS, ovarian, and non-small cell lung cancer, illustrating the potential of quinazolinone derivatives in cancer therapy (Alanazi et al., 2014).
Anticorrosive Properties
- The corrosion inhibition properties of quinazolinone derivatives on mild steel in hydrochloric acid solution were evaluated, demonstrating significant inhibition efficiency. This research opens avenues for these compounds in industrial applications, particularly in protecting metals from corrosion (Kadhim et al., 2017).
Propriétés
IUPAC Name |
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCOAVYZTYXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2812242.png)
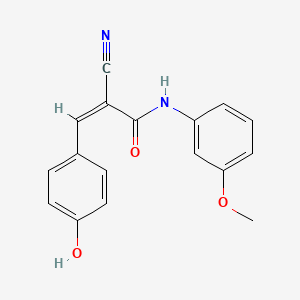
![8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2812245.png)
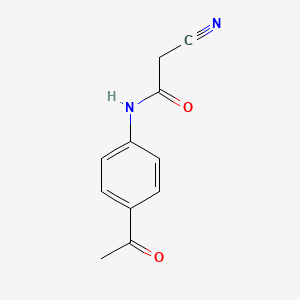
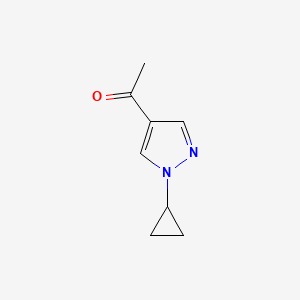

![1-benzyl-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2812251.png)
![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(3-phenylpropyl)benzamide](/img/structure/B2812253.png)
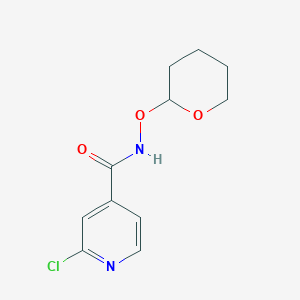
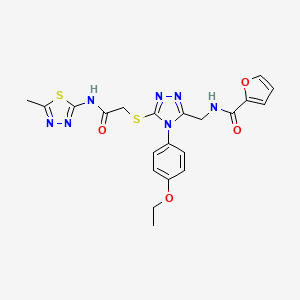


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3,4-dimethoxyphenyl)methanone](/img/structure/B2812261.png)
